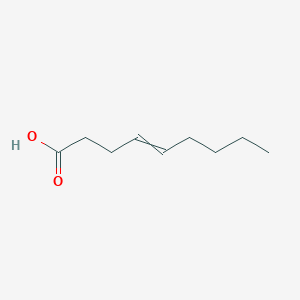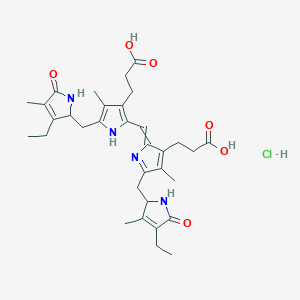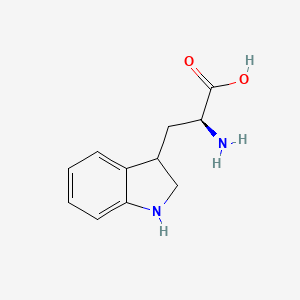
2-(3-(1H-Indol-5-yl)phenyl)essigsäure
Übersicht
Beschreibung
2-(3-(1h-Indol-5-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(1h-Indol-5-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(1h-Indol-5-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antivirelle und entzündungshemmende Anwendungen
Derivate von „2-(3-(1H-Indol-5-yl)phenyl)essigsäure“ haben im medizinischen Bereich aufgrund ihrer antiviralen und entzündungshemmenden Eigenschaften vielversprechend gewirkt. Studien haben gezeigt, dass bestimmte Indolderivate das Influenzavirus A und das Coxsackie-Virus B4 hemmen können, was auf eine mögliche Anwendung in antiviralen Therapien hindeutet . Darüber hinaus zeigen einige Derivate entzündungshemmende Wirkungen, die bei der Entwicklung neuer Medikamente für entzündliche Erkrankungen von Vorteil sein könnten .
Landwirtschaft: Pflanzenwachstumsregulation
In der Landwirtschaft spielen Indolderivate wie „this compound“ eine entscheidende Rolle als Pflanzenhormone. Indol-3-essigsäure, eine verwandte Verbindung, ist an der Regulierung des Pflanzenwachstums, der Gewebsdifferenzierung und der Reaktion auf Umweltsignale beteiligt . Dies deutet darauf hin, dass „this compound“ Anwendungen bei der Steigerung des Ernteertrags und der Stressresistenz haben könnte.
Biotechnologie: Proteinabbau Studien
Die Verbindung hat Anwendungen in der Biotechnologie, insbesondere in der Erforschung des Proteinabbaus. Als Auxin-induzierbarer Degradron-Ligand kann er die Ubiquitinierung von Zielproteinen induzieren, ein Schlüsselprozess in der Proteomik und dem Verständnis zellulärer Mechanismen .
Pharmakologie: Arzneimittelentwicklung
Pharmakologisch gesehen sind Indolderivate aufgrund ihrer breiten biologischen Aktivitäten von entscheidender Bedeutung für die Arzneimittelentwicklung. Sie dienen als Gerüste für synthetische Arzneimittelmoleküle und unterstützen die Behandlung verschiedener Erkrankungen, darunter Krebs und mikrobielle Infektionen . „this compound“ könnte ein wertvoller Vorläufer für die Synthese pharmakologisch aktiver Verbindungen sein.
Materialwissenschaften: Synthese von Alkaloiden
In der Materialwissenschaft wird „this compound“ zur Synthese von Alkaloiden verwendet, die für die Entwicklung neuer Materialien mit möglichen Anwendungen in der Elektronik und Nanotechnologie von Bedeutung sind .
Umweltwissenschaften: Ökotoxikologie
Schließlich sind das Sicherheitsprofil und die Umweltauswirkungen von „this compound“ in den Umweltwissenschaften von Interesse. Das Verständnis der ökotoxikologischen Auswirkungen ist entscheidend für die Beurteilung der Umweltrisiken, die mit seiner Verwendung und Entsorgung verbunden sind .
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects due to their interaction with multiple targets .
Biochemische Analyse
Biochemical Properties
2-(3-(1H-Indol-5-yl)phenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can bind to certain receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the growth of healthy cells. Furthermore, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid affects gene expression by upregulating or downregulating specific genes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular changes, such as sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
2-(3-(1H-Indol-5-yl)phenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds. The compound can influence metabolic flux by altering the levels of specific metabolites. For instance, it has been shown to increase the production of certain antioxidants, thereby enhancing the cell’s ability to combat oxidative stress .
Transport and Distribution
Within cells and tissues, 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of 2-(3-(1H-Indol-5-yl)phenyl)acetic acid is crucial for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the nucleus or endoplasmic reticulum. These targeting signals ensure that 2-(3-(1H-Indol-5-yl)phenyl)acetic acid reaches the appropriate cellular compartments to exert its biochemical effects .
Eigenschaften
IUPAC Name |
2-[3-(1H-indol-5-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-2-1-3-12(8-11)13-4-5-15-14(10-13)6-7-17-15/h1-8,10,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLDLXUWNVRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654120 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-20-8 | |
| Record name | [3-(1H-Indol-5-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)








![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)



![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)
